4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)
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Overview
Description
4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) is a chemical compound with the molecular formula C17H22N2 and a molecular weight of 254.37 g/mol . It is also known by several other names, including 4,4’-Methylenebis(N,N-dimethylaniline) and Michler’s base . This compound is primarily used as an intermediate in the manufacture of dyes and as an analytical reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) typically involves the reaction of dimethylaniline with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually isolated and purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Substitution reactions often occur under acidic or basic conditions, with common reagents including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) has a wide range of applications in scientific research :
Mechanism of Action
The mechanism of action of 4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways . For instance, in its role as a dye intermediate, it participates in electrophilic aromatic substitution reactions, where it acts as an electron-donating group, facilitating the formation of colored compounds . The compound’s ability to form stable complexes with metals also underlies its use in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar and shares many of the same applications.
4-(Dimethylamino)benzophenone: Another related compound used in dye synthesis.
4-(Dimethylamino)benzaldehyde: Used in similar analytical applications.
Uniqueness
What sets 4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) apart is its specific structure, which allows it to participate in a unique set of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of a wide range of dyes and its role in analytical chemistry highlight its versatility and importance .
Properties
CAS No. |
21295-87-4 |
---|---|
Molecular Formula |
C26H33N3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C26H33N3/c1-19-18-24(29(6)7)16-17-25(19)26(20-8-12-22(13-9-20)27(2)3)21-10-14-23(15-11-21)28(4)5/h8-18,26H,1-7H3 |
InChI Key |
FUHUWYJTASGVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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